molecular formula C23H21N5 B3462363 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine

Cat. No. B3462363
M. Wt: 367.4 g/mol
InChI Key: VXOBGVCQSMULMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine has shown potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine involves its ability to bind to and inhibit specific enzymes and proteins in cells. In cancer cells, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In diabetes, this compound activates AMP-activated protein kinase (AMPK), which regulates glucose uptake and insulin sensitivity. In neurodegenerative diseases, this compound activates the Nrf2 pathway, which protects neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In diabetes, this compound improves glucose uptake and insulin sensitivity. In neurodegenerative diseases, this compound protects neurons from oxidative stress and improves cognitive function.

Advantages and Limitations for Lab Experiments

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine has several advantages for lab experiments, including its high purity and stability, and its ability to selectively target specific enzymes and proteins. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1H-benzimidazol-5-amine, including its potential use as a therapeutic agent in other diseases, such as cardiovascular diseases and inflammatory diseases. Other future directions include the development of more efficient synthesis methods for this compound and the identification of new targets for this compound in cells and tissues.
In conclusion, this compound, or this compound, is a chemical compound with promising applications in various fields, including cancer, diabetes, and neurodegenerative diseases. Its mechanism of action involves its ability to selectively target specific enzymes and proteins in cells, and it has several advantages for lab experiments. Future research on this compound could lead to the development of new therapeutic agents for various diseases.

properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-27-16-25-20-13-18(11-12-21(20)27)24-14-23-26-19-9-5-6-10-22(19)28(23)15-17-7-3-2-4-8-17/h2-13,16,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOBGVCQSMULMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.